

# Application Notes and Protocols for Studying Lysosomal Function Using Ned-19

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## Compound of Interest

Compound Name:	Ned-19
CAS No.:	1354235-96-3
Cat. No.:	B1678007

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Ned-19**, a selective antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), to investigate the intricate roles of lysosomal calcium signaling in various cellular processes.

## Introduction to Ned-19

**Ned-19** is a potent, cell-permeable, non-competitive antagonist of NAADP-mediated calcium ( $\text{Ca}^{2+}$ ) release.[1] It specifically targets the two-pore channels (TPCs) located on the membrane of lysosomes and other acidic organelles, thereby inhibiting the release of  $\text{Ca}^{2+}$  from these stores.[1][2] This targeted action makes **Ned-19** an invaluable tool for dissecting the physiological and pathological functions of lysosomal  $\text{Ca}^{2+}$  signaling in processes such as autophagy, phagocytosis, endolysosomal trafficking, and cellular metabolism.

## Mechanism of Action

NAADP is a powerful intracellular second messenger that mobilizes  $\text{Ca}^{2+}$  from acidic stores, primarily lysosomes.[3][4] This process is mediated by the activation of TPCs. **Ned-19** acts by binding to a site on the TPC complex that is distinct from the NAADP binding site, thereby non-competitively inhibiting channel opening and subsequent  $\text{Ca}^{2+}$  efflux. This blockade allows for the specific investigation of cellular events downstream of NAADP-mediated lysosomal  $\text{Ca}^{2+}$  release.

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of **Ned-19** in various experimental settings.

Table 1: **Ned-19** Working Concentrations and Incubation Times



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Table 2: Reported Effects of **Ned-19** on Lysosomal Function



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## Signaling Pathways and Experimental Workflows

### NAADP Signaling Pathway

The following diagram illustrates the signaling cascade involving NAADP, TPCs, and lysosomal  $\text{Ca}^{2+}$  release, and the inhibitory action of **Ned-19**.



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*NAADP-mediated lysosomal  $\text{Ca}^{2+}$  signaling pathway and its inhibition by **Ned-19**.*

## General Experimental Workflow

This diagram outlines a typical workflow for investigating the role of lysosomal  $\text{Ca}^{2+}$  signaling using **Ned-19**.



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*A generalized experimental workflow for studying lysosomal function with **Ned-19**.*

## Experimental Protocols

### Protocol 1: Measuring Lysosomal Calcium Release

This protocol describes how to measure changes in cytosolic  $\text{Ca}^{2+}$  originating from lysosomes using a fluorescent  $\text{Ca}^{2+}$  indicator and **Ned-19**.

Materials:

- Cells of interest cultured on glass-bottom dishes
- Fluo-4 AM or Fura-2 AM (calcium indicators)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
- **Ned-19** (stock solution in DMSO)
- Agonist of interest (e.g., NAADP-AM, glutamate)
- Fluorescence microscope with live-cell imaging capabilities

Procedure:

- Cell Preparation: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
- Dye Loading:
  - Prepare a loading solution of 2-5  $\mu\text{M}$  Fluo-4 AM or Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
  - Wash cells once with HBSS.
  - Incubate cells with the loading solution for 30-45 minutes at 37°C.
  - Wash cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
- **Ned-19** Pre-incubation:
  - Prepare working solutions of **Ned-19** in HBSS from the DMSO stock. The final DMSO concentration should be below 0.1%.
  - Incubate the cells with the desired concentration of **Ned-19** (e.g., 1-100  $\mu\text{M}$ ) for 30-60 minutes at 37°C.[5][8] Include a vehicle control (DMSO).
- Imaging:
  - Mount the dish on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO<sub>2</sub>).
  - Acquire a baseline fluorescence signal for 1-2 minutes.
  - Add the agonist of interest to stimulate lysosomal Ca<sup>2+</sup> release.
  - Continue recording the fluorescence signal for 5-10 minutes.
- Data Analysis:
  - Measure the change in fluorescence intensity over time in individual cells.

- For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths.
- Quantify the peak amplitude of the Ca<sup>2+</sup> response.
- Compare the Ca<sup>2+</sup> response in control, agonist-treated, and **Ned-19** + agonist-treated cells.

## Protocol 2: Assessing Lysosomal pH

This protocol uses a ratiometric pH-sensitive dye to measure changes in lysosomal pH following treatment with **Ned-19**.

Materials:

- Cells of interest
- LysoSensor Yellow/Blue DND-160 or FITC-dextran
- Live-cell imaging medium
- **Ned-19**
- Nigericin and Monensin (for calibration)
- A series of buffers with known pH values (e.g., pH 4.0 to 6.5)
- Fluorescence microscope with appropriate filter sets or a plate reader

Procedure:

- Dye Loading:
  - For LysoSensor Yellow/Blue: Incubate cells with 1 μM LysoSensor Yellow/Blue in pre-warmed medium for 5-10 minutes at 37°C.
  - For FITC-dextran: Incubate cells with 1 mg/mL FITC-dextran for 4-16 hours to allow for endocytosis and accumulation in lysosomes. Follow with a chase period in dye-free medium for at least 1 hour.

- Treatment: Wash the cells and incubate with **Ned-19** at the desired concentration for the appropriate duration.
- Imaging:
  - For LysoSensor Yellow/Blue, excite at ~340 nm and ~380 nm and measure the emission ratio at ~440 nm and ~540 nm.
  - For FITC-dextran, measure the ratio of fluorescence intensity at two emission wavelengths (e.g., 520 nm and the isosbestic point).[9]
- Calibration:
  - At the end of the experiment, incubate the cells in high K<sup>+</sup> buffer containing 10 μM nigericin and 10 μM monensin at various known pH values to generate a standard curve of fluorescence ratio versus pH.
- Data Analysis:
  - Calculate the fluorescence ratio for each condition.
  - Convert the fluorescence ratios to pH values using the calibration curve.
  - Compare the lysosomal pH in control versus **Ned-19**-treated cells.

## Protocol 3: Evaluating Autophagic Flux

This protocol uses the tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) to monitor autophagic flux, which can be modulated by lysosomal function.

Materials:

- Cells stably expressing mRFP-GFP-LC3
- **Ned-19**
- Autophagy inducers (e.g., starvation medium, rapamycin)
- Lysosomal inhibitors (e.g., bafilomycin A1, chloroquine) as controls

- Confocal microscope

Procedure:

- Cell Culture and Treatment:
  - Plate mRFP-GFP-LC3 expressing cells.
  - Treat cells with **Ned-19**, an autophagy inducer, or a combination. Include a positive control for autophagy inhibition (bafilomycin A1).
- Imaging:
  - Fix the cells or perform live-cell imaging.
  - Acquire images in both the green (GFP) and red (mRFP) channels.
- Data Analysis:
  - Autophagosomes will appear as yellow puncta (co-localization of GFP and mRFP).
  - Autolysosomes will appear as red-only puncta, as the acidic environment of the lysosome quenches the GFP signal.
  - Quantify the number of yellow and red puncta per cell.
  - An increase in yellow puncta with **Ned-19** treatment may suggest a blockage in the fusion of autophagosomes with lysosomes or impaired lysosomal degradation. A decrease in red puncta indicates reduced autophagic flux.

## Protocol 4: Phagocytosis Assay

This protocol assesses the role of lysosomal  $\text{Ca}^{2+}$  signaling in phagocytosis using fluorescently labeled particles.

Materials:

- Phagocytic cells (e.g., macrophages)

- Fluorescently labeled particles (e.g., zymosan, beads, or bacteria)
- **Ned-19**
- Trypan blue (to quench extracellular fluorescence)
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Preparation: Plate phagocytic cells and allow them to adhere.
- Pre-treatment: Incubate the cells with **Ned-19** (e.g., 10  $\mu$ M) or vehicle control for 30-60 minutes.[6]
- Phagocytosis:
  - Add the fluorescently labeled particles to the cells at a specific particle-to-cell ratio.
  - Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
- Quenching and Washing:
  - Wash the cells with cold PBS to remove non-internalized particles.
  - Add trypan blue to quench the fluorescence of any remaining extracellular particles.
- Quantification:
  - By Flow Cytometry: Harvest the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell.
  - By Microscopy: Acquire images and quantify the number of internalized particles per cell.
- Data Analysis: Compare the phagocytic activity between control and **Ned-19**-treated cells. A decrease in fluorescence in the **Ned-19** group indicates that lysosomal  $Ca^{2+}$  signaling is involved in phagocytosis.[6]

## Conclusion

**Ned-19** is a critical pharmacological tool for elucidating the diverse functions of NAADP-mediated lysosomal  $\text{Ca}^{2+}$  signaling. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the fundamental roles of lysosomes in cellular health and disease. Careful optimization of concentrations and incubation times for specific cell types and experimental systems is recommended for robust and reproducible results.

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